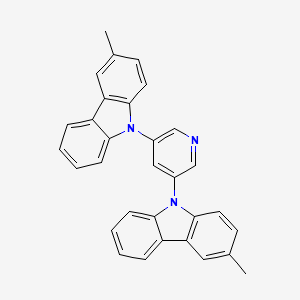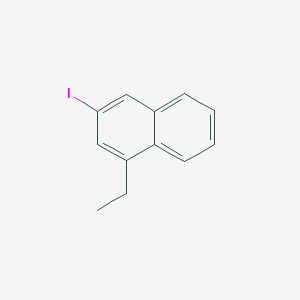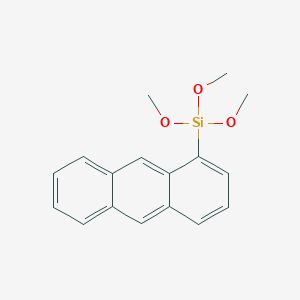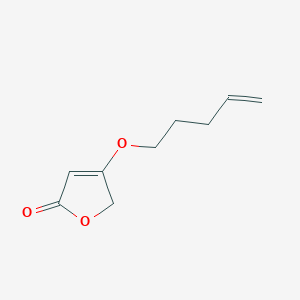![molecular formula C18H30N2O3 B12597261 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol CAS No. 646520-38-9](/img/structure/B12597261.png)
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a tert-butylamino group, a morpholinyl group, and two hydroxyl groups. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring, followed by the introduction of the tert-butylamino and morpholinyl groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The tert-butylamino and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino and morpholinyl groups can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- (2R)-1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- 1-Bromo-4-tert-butylbenzene
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
646520-38-9 |
|---|---|
Formule moléculaire |
C18H30N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-[4-(tert-butylamino)-1-morpholin-4-ylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H30N2O3/c1-18(2,3)19-8-4-5-15(20-9-11-23-12-10-20)14-6-7-16(21)17(22)13-14/h6-7,13,15,19,21-22H,4-5,8-12H2,1-3H3 |
Clé InChI |
AWVUTCZFMQJLCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCCC(C1=CC(=C(C=C1)O)O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)




![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)


